1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a (Z)-configured 3-hexyl-4-oxo-2-thioxothiazolidin-5-ylidene methyl group and a piperidine-4-carboxamide substituent. The Z-configuration of the methylidene group is critical for maintaining planar geometry, facilitating π-π stacking and hydrogen bonding with biological targets .
Properties
Molecular Formula |
C24H29N5O3S2 |
|---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
1-[3-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H29N5O3S2/c1-2-3-4-6-12-29-23(32)18(34-24(29)33)15-17-21(27-13-9-16(10-14-27)20(25)30)26-19-8-5-7-11-28(19)22(17)31/h5,7-8,11,15-16H,2-4,6,9-10,12-14H2,1H3,(H2,25,30)/b18-15- |
InChI Key |
JYSZMTURPBKJJH-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves several steps The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine coreReaction conditions often include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on biological systems
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
- Piperidine Moieties : The carboxamide group improves solubility (cLogS ≈ -3.1) versus ethyl ester analogs (cLogS ≈ -2.4), balancing hydrophilicity and target binding .
Computational Similarity Analysis
Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound shares ~65–75% similarity with ethyl ester analogs (e.g., ZINC1480765 ) but only ~40–50% with morpholinyl-substituted derivatives (e.g., 361995-00-8 ). The lower similarity with morpholinyl analogs reflects divergent pharmacophoric features, such as hydrogen-bond acceptor placement .
Antimicrobial and Enzyme Inhibition
- Thiazolidinone Derivatives: Analogs with 3-alkyl substituents (e.g., methyl, isobutyl) exhibit MIC values of 2–8 µg/mL against S. aureus, attributed to thioxo group-mediated disruption of bacterial membrane integrity . The target compound’s hexyl chain may further enhance membrane penetration, though this requires experimental validation.
- Pyrido[1,2-a]pyrimidin Core : This scaffold is associated with kinase inhibition (e.g., CDK2, IC₅₀ ≈ 120 nM in related compounds ). The carboxamide group in the target compound may improve selectivity for ATP-binding pockets .
Pharmacokinetic Properties
- Metabolic Stability : Piperidine carboxamides generally show slower hepatic clearance (t₁/₂ ≈ 3.5 h in rodents) compared to ester analogs (t₁/₂ ≈ 1.2 h) due to reduced esterase susceptibility .
- Oral Bioavailability : The target compound’s moderate lipophilicity (clogP 4.2) and polar surface area (PSA ≈ 95 Ų) align with Lipinski’s criteria, predicting ~50–60% oral bioavailability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
